

# Allylmagnesium bromide CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Allylmagnesium bromide**

Cat. No.: **B157889**

[Get Quote](#)

## An In-depth Technical Guide to **Allylmagnesium Bromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **allylmagnesium bromide**, a pivotal Grignard reagent in organic synthesis. It covers its fundamental properties, synthesis, and reactivity, with a focus on practical applications for research and development.

## Core Properties

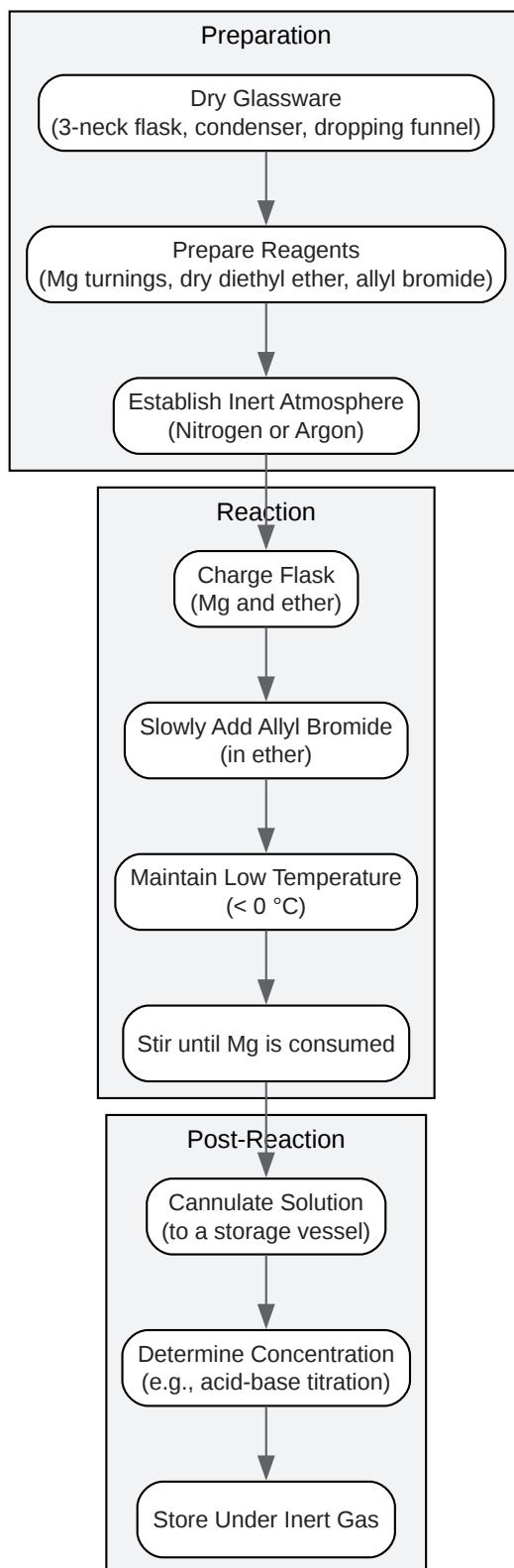
**Allylmagnesium bromide** is an organometallic compound widely utilized for the introduction of the allyl group [ $-\text{CH}_2\text{CH}=\text{CH}_2$ ] into various molecular scaffolds. Its high reactivity makes it a valuable tool for forming new carbon-carbon bonds.

### Molecular Structure:

The structure of **allylmagnesium bromide** involves a covalent bond between the allyl group's terminal carbon and the magnesium atom. In solution, particularly in ether solvents, Grignard reagents exist in complex equilibria (the Schlenk equilibrium) involving various solvated monomeric and dimeric species.

### Chemical Identifiers and Physical Properties:

A summary of the key identifiers and physical properties of **allylmagnesium bromide** is presented in Table 1.


| Property          | Value                                                                            | Reference(s)                                                |
|-------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 1730-25-2                                                                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>3</sub> H <sub>5</sub> BrMg                                               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight  | 145.28 g/mol                                                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Appearance        | Clear to light brown, yellow-green, or gray liquid (typically as a solution)     | <a href="#">[4]</a>                                         |
| Density           | ~0.851 g/mL (for ether solution)                                                 | <a href="#">[4]</a>                                         |
| Flash Point       | -40 °C                                                                           | <a href="#">[4]</a>                                         |
| Solubility        | Soluble in diethyl ether and tetrahydrofuran (THF); reacts violently with water. | <a href="#">[1]</a> <a href="#">[5]</a>                     |

## Synthesis and Experimental Protocols

The synthesis of **allylMagnesium bromide** requires anhydrous conditions and an inert atmosphere to prevent reaction with moisture and oxygen. The primary method involves the reaction of allyl bromide with magnesium metal.

## General Synthesis Pathway

The synthesis of a Grignard reagent like **allylMagnesium bromide** follows a well-established workflow, emphasizing the need for inert and anhydrous conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **AllylMagnesium Bromide**.

## Experimental Protocol: Synthesis in Diethyl Ether

This protocol is adapted from established laboratory procedures for the preparation of Grignard reagents.[\[1\]](#)[\[6\]](#)[\[7\]](#)

### Materials:

- Magnesium turnings (3.75 g-atom, e.g., 90.0 g)
- Allyl bromide (1.50 mol, e.g., 181.6 g)
- Anhydrous diethyl ether (1.65 L)
- Iodine crystal (optional, as an initiator)

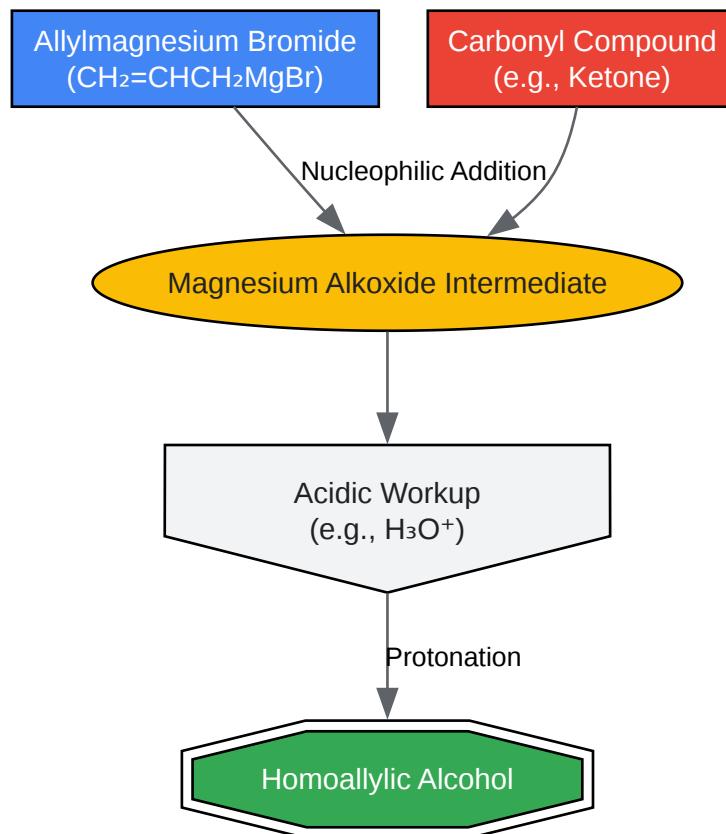
### Equipment:

- Dry 3-liter, three-necked, round-bottomed flask
- Mechanical stirrer
- Pressure-equalizing dropping funnel (500 mL)
- Reflux condenser with a drying tube (e.g., calcium chloride)
- Inert gas supply (Nitrogen or Argon)

### Procedure:

- Assemble the glassware and dry it thoroughly in an oven or by flame-drying under an inert atmosphere.
- Charge the flask with the magnesium turnings and 150 mL of dry diethyl ether.[\[7\]](#)
- Prepare a solution of allyl bromide in 1.5 L of dry diethyl ether in the dropping funnel.
- While stirring the magnesium suspension, slowly add the allyl bromide solution dropwise. The reaction should be initiated (a small crystal of iodine can be added if the reaction does not start).[\[8\]](#) The addition rate must be controlled to maintain a gentle reflux and keep the

temperature below 0 °C to minimize the formation of 1,5-hexadiene, a common side product from Wurtz coupling.[1][7]


- After the addition is complete (which may take several hours), continue stirring the mixture for an additional hour to ensure complete reaction.[7]
- The resulting gray-to-brown solution of **allylMagnesium bromide** is ready for use or can be transferred via cannula to a storage vessel under an inert atmosphere.[7] The concentration is typically determined by titration before use.[6]

## Reactivity and Applications

**AllylMagnesium bromide** is a potent nucleophile that reacts with a wide range of electrophiles. Its high reactivity allows it to participate in reactions where other Grignard reagents might fail.[9]

## General Reaction with Carbonyl Compounds

The addition of **allylMagnesium bromide** to a carbonyl compound (aldehyde or ketone) is a fundamental transformation that yields a homoallylic alcohol after acidic workup.



[Click to download full resolution via product page](#)

Caption: Reaction pathway of **AllylMagnesium Bromide** with a carbonyl compound.

## Scope of Reactions

**AllylMagnesium bromide's** utility extends to various synthetic transformations:

- Addition to Aldehydes and Ketones: Forms secondary and tertiary homoallylic alcohols, respectively.[9]
- Reaction with Esters and Acid Chlorides: Typically results in the double addition of the allyl group to form tertiary alcohols.[10]
- Addition to Imines: Produces homoallylic amines.
- Synthesis of Metal Allyl Complexes: Used as a precursor for other organometallic compounds.[1]

- Reactions with Amides: Can add to amides, which are generally less reactive towards other Grignard reagents.[9]

## Safety and Handling

**Allylmagnesium bromide** is a hazardous substance that requires careful handling in a controlled laboratory environment.

Safety Summary:

| Hazard Class                   | Description                                                                       | GHS Pictograms |
|--------------------------------|-----------------------------------------------------------------------------------|----------------|
| Flammable Liquid               | Highly flammable liquid and vapor.[2]                                             |                |
| Pyrophoric Liquid              | May catch fire spontaneously if exposed to air.[2]                                |                |
| Water-Reactive                 | In contact with water, releases flammable gases that may ignite spontaneously.[2] |                |
| Skin Corrosion/Irritation      | Causes severe skin burns and eye damage.[2]                                       | corrosive      |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness.[11]                                            | !              |

Handling and Storage Precautions:

- Always handle under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[12]
- Use personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves.
- Keep away from all sources of ignition, including heat, sparks, and open flames.[13]
- Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas.[13]

- Ensure that equipment is properly grounded to prevent static discharge.[14]
- In case of a spill, do not use water. Smother with dry sand, earth, or another non-combustible material.[12]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 2. Allylmagnesium bromide | C<sub>3</sub>H<sub>5</sub>BrMg | CID 74413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. strem.com [strem.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Allylmagnesium bromide CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157889#allylmagnesium-bromide-cas-number-and-molecular-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)